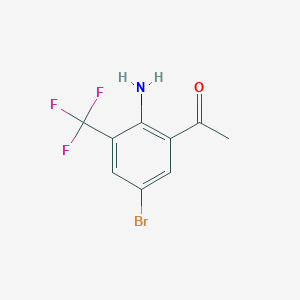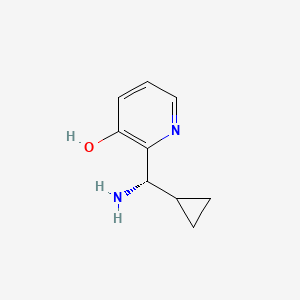
(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol is a chiral organic compound that features a pyridin-3-ol core with an amino(cyclopropyl)methyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridin-3-ol and cyclopropylamine.
Formation of the Amino(cyclopropyl)methyl Group: This step involves the reaction of cyclopropylamine with a suitable protecting group to form the amino(cyclopropyl)methyl intermediate.
Coupling Reaction: The intermediate is then coupled with pyridin-3-ol under specific reaction conditions, such as the presence of a base and a coupling agent like EDCI or DCC.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridin-3-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 can be used under mild conditions.
Reduction: Common reducing agents include NaBH4 or LiAlH4.
Substitution: Conditions typically involve the use of bases like NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridin-3-one derivative, while reduction could produce a cyclopropylmethylamine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action for (S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Aminomethyl)pyridin-3-ol
- 2-(Cyclopropylmethyl)pyridin-3-ol
- 2-(Amino(cyclopropyl)methyl)pyridine
Uniqueness
(S)-2-(Amino(cyclopropyl)methyl)pyridin-3-ol is unique due to its specific chiral center and the presence of both an amino and a cyclopropyl group, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2-[(S)-amino(cyclopropyl)methyl]pyridin-3-ol |
InChI |
InChI=1S/C9H12N2O/c10-8(6-3-4-6)9-7(12)2-1-5-11-9/h1-2,5-6,8,12H,3-4,10H2/t8-/m0/s1 |
InChI-Schlüssel |
JQAOUASWBLXWKQ-QMMMGPOBSA-N |
Isomerische SMILES |
C1CC1[C@@H](C2=C(C=CC=N2)O)N |
Kanonische SMILES |
C1CC1C(C2=C(C=CC=N2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


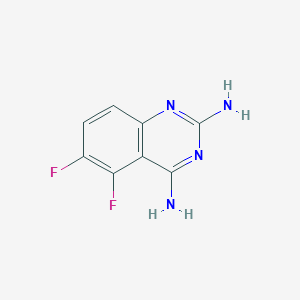

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
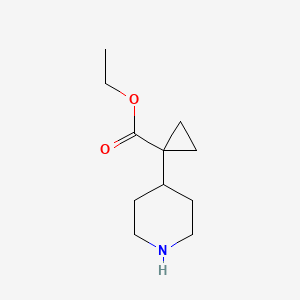
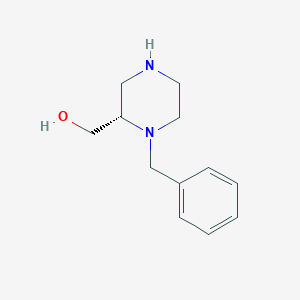
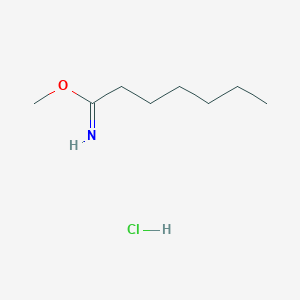
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
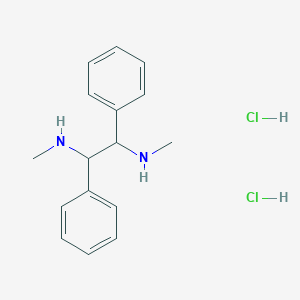
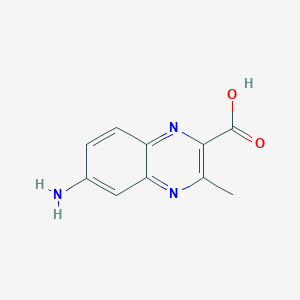
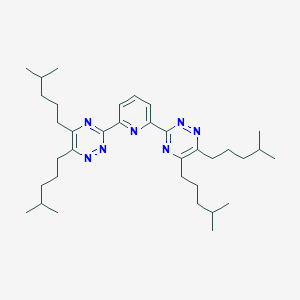
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)

